

A Comparative Spectroscopic Guide to 2-Amino-5-nitrobenzophenone and Related Compounds

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Compound of Interest		
Compound Name:	2-Amino-5-nitrobenzophenone	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reference of spectroscopic data for **2-Amino-5-nitrobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals. The following sections present a detailed comparison with structurally related compounds, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Amino-5- nitrobenzophenone** and three structurally related compounds: 2-Aminobenzophenone, 4Nitroaniline, and Benzophenone. This allows for a clear comparison of the influence of the
amino and nitro functional groups on the spectral properties of the benzophenone core.

1H NMR Spectral Data (ppm)

Compound	Aromatic Protons	Amino Protons
2-Amino-5-nitrobenzophenone	~6.7-8.3 (m)	~6.0 (br s)
2-Aminobenzophenone	~6.6-7.6 (m)	~5.8 (br s)[1]
4-Nitroaniline	~6.7 (d, J=8.9 Hz), ~8.0 (d, J=8.9 Hz)	~6.0 (br s)[2]
Benzophenone	~7.4-7.8 (m)	N/A[3]



¹³C NMR Spectral Data (ppm)

Compound	Carbonyl Carbon	Aromatic Carbons
2-Amino-5-nitrobenzophenone	~195	~115-150[4]
2-Aminobenzophenone	~198	~116-150
4-Nitroaniline	N/A	~113-153[5]
Benzophenone	~196	~128-138

Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch	N-H Stretch	NO ₂ Stretch
2-Amino-5- nitrobenzophenone	~1630-1650	~3300-3500	~1340 & ~1520
2- Aminobenzophenone	~1630-1650	~3300-3500	N/A
4-Nitroaniline	N/A	~3300-3500	~1330 & ~1500
Benzophenone	~1660-1670	N/A	N/A[6]

Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment lons
2-Amino-5-nitrobenzophenone	242[7]	212, 184, 166, 139, 105, 77
2-Aminobenzophenone	197	168, 141, 115, 91, 77
4-Nitroaniline	138	108, 92, 80, 65
Benzophenone	182	105, 77, 51

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.



Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid (~50 mg) in a few
 drops of a volatile solvent (e.g., methylene chloride or acetone). Apply one drop of the
 solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely,
 leaving a thin film of the compound.[8]
- Data Acquisition: Place the prepared sample in the IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or clean salt plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in a suitable deuterated solvent.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
 Tune the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition (¹H NMR): Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition (¹³C NMR): Acquire the spectrum using proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.



 Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and reference it to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

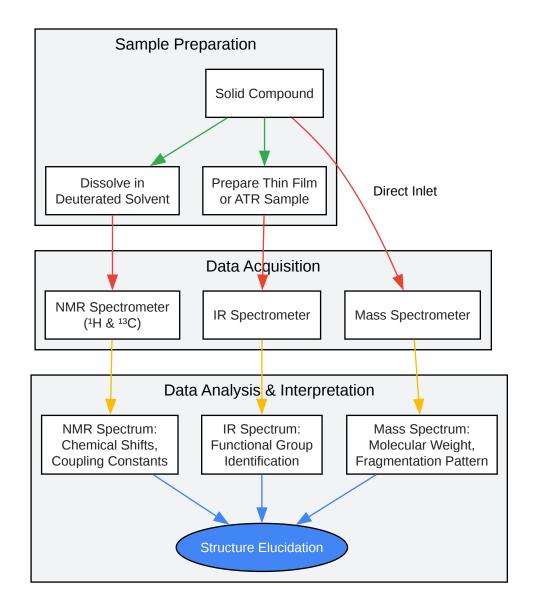
Method: Electron Ionization (EI) Mass Spectrometry.

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.[10][11]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.[12]
- Mass Analysis: Accelerate the resulting ions and separate them according to their mass-tocharge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the separated ions and record their abundance. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Amino-5-nitrobenzophenone**.





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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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